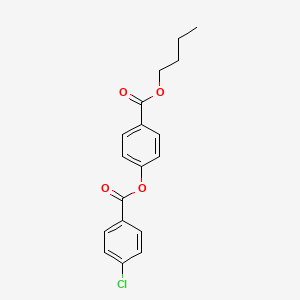

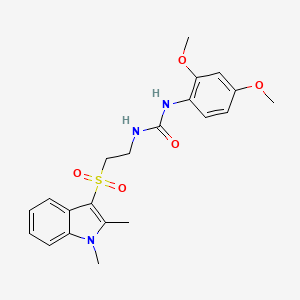

![molecular formula C8H13NO2S2 B2438285 {[(Cyclopentylamino)carbonothioyl]thio}acetic acid CAS No. 828299-46-3](/img/structure/B2438285.png)

{[(Cyclopentylamino)carbonothioyl]thio}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopentylamino carbonothioylthioacetic acid (CPCTA) is a compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Acetic Acid and Microbial Growth Inhibition

Acetic acid, a closely related compound to {[(Cyclopentylamino)carbonothioyl]thio}acetic acid, plays a crucial role in the food industry as a microbial growth inhibitor. It is used as a preservative in foods and beverages and is produced during yeast metabolism in biotechnological processes. Research highlights the molecular mechanisms underlying Saccharomyces cerevisiae and Zygosaccharomyces bailii tolerance to acetic acid, providing insights into designing strategies to overcome yeast spoilage in acidic foods and beverages or engineering robust industrial strains (Palma, Guerreiro, & Sá-Correia, 2018).

Catalytic Conversion of Methane to Acetic Acid

The conversion of methane to acetic acid is significant for the petrochemical industry. A study demonstrates the direct, selective, oxidative condensation of two methane molecules to acetic acid at 180°C, catalyzed by palladium. This process, involving methane C-H activation and oxidative carbonylation, offers a potential method for acetic acid production from methane (Periana et al., 2003).

Microalgal Utilization of Acetic Acid-Rich Bio-Oil

In biofuel production, utilizing acetic acid in bio-oil is important for sustainability. A study explores the use of acetic acid-rich bio-oil for the growth and lipid production of Chlamydomonas reinhardtii. The research demonstrates that treating bio-oil with activated carbon and using evolved algal strains can significantly improve algal growth, suggesting a viable approach for converting biomass into fuels and chemicals (Liang et al., 2013).

Flotation Separation of Molybdenite and Galena

A novel organic compound, acetic acid-{[(hydrazinylthioxomethyl)thio]-sodium}, was synthesized and shown to be effective in the flotation separation of molybdenite from galena. This research provides insights into the adsorption mechanism and potential applications in mineral processing (Yin et al., 2017).

Isobutanol Production from Acetate

A study on engineered Escherichia coli demonstrates the feasibility of using acetate, a material similar to acetic acid, as a carbon source for isobutanol production. By overexpressing specific enzymes, the research suggests a strategy for biochemical production using acetate, highlighting its applicability in biofuel production (Song et al., 2018).

Synthesis from Methanol and CO2

Another study reports the synthesis of acetic acid from CO2, methanol, and H2, catalyzed by a Ru–Rh bimetallic catalyst. This represents significant progress in synthetic chemistry and CO2 transformation, providing an environmentally friendly approach to acetic acid production (Qian et al., 2016).

Inhibition of Carbonic Anhydrase

Research on 2,4-dioxothiazolidinyl acetic acids shows selective inhibition of carbonic anhydrase XII, a protein involved in tumorigenesis. This suggests potential therapeutic applications for diseases like cancer and glaucoma (Alhameed et al., 2020).

Eigenschaften

IUPAC Name |

2-(cyclopentylcarbamothioylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c10-7(11)5-13-8(12)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAHQWFELFDWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

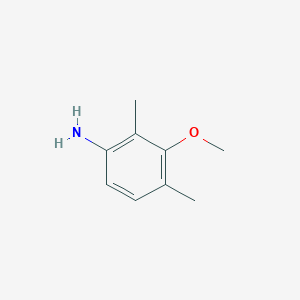

![4-[5-(2,4-Dichlorophenyl)-1H-pyrazole-3-yl]-1-piperidineacetonitrile](/img/structure/B2438206.png)

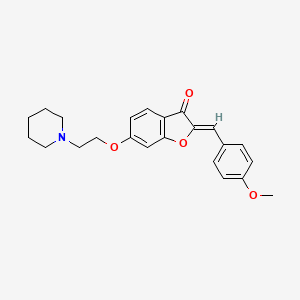

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2438207.png)

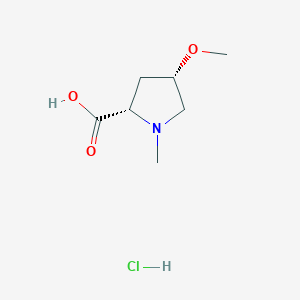

![(3-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2438209.png)

![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2438215.png)

![(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2438216.png)

![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2438223.png)

![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)